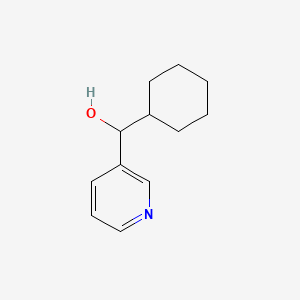
Cyclohexyl(pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Cyclohexyl(pyridin-3-yl)methanol has the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. The compound features a cyclohexyl group attached to a pyridine ring at the 3-position, with a hydroxymethyl group (-CH2OH) contributing to its reactivity and solubility characteristics.
Medicinal Chemistry
This compound is being explored for its potential as a pharmacological agent. It has been identified as a useful scaffold in the development of inhibitors for various biological targets, including:
- Histone Deacetylase Inhibitors : The compound can serve as an intermediate in the synthesis of histone deacetylase inhibitors, which are important in cancer therapy due to their role in regulating gene expression .
- Antineoplastic Agents : Its structural features may confer antitumor properties, making it a candidate for further investigation in cancer treatment .
Synthesis of Novel Compounds
The compound acts as a versatile building block in organic synthesis. It can be utilized in:
- Functionalized Imidazo[1,2-a]pyridines : this compound has been employed in the synthesis of complex heterocyclic compounds, showing promising yields and functional diversity .
- Covalent Inhibitors : It has been part of the design for covalent inhibitors targeting viral proteases, demonstrating significant inhibition rates against SARS-CoV-2 protease .
Table 1: Summary of Research Findings on this compound
Potential Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Further Pharmacological Studies : Investigating its efficacy and safety profiles as a therapeutic agent could lead to new drug developments.
- Expanding Synthetic Applications : Exploring its utility in synthesizing other complex organic molecules may enhance its value in pharmaceutical chemistry.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
cyclohexyl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10,12,14H,1-3,5-6H2 |
Clave InChI |
XVVDJCSNKFUENH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















